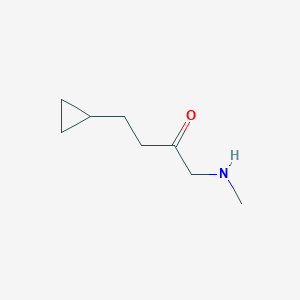
4-Cyclopropyl-1-(methylamino)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-1-(methylamino)butan-2-one is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group and a methylamino group attached to a butanone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropylmagnesium bromide in a Grignard reaction with a suitable precursor . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions or other catalytic processes that allow for the efficient formation of the cyclopropyl and methylamino groups. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-1-(methylamino)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Cyclopropyl-1-(methylamino)butan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amino group, similar to 4-Cyclopropyl-1-(methylamino)butan-2-one.
Cyclopropyl ketone: Contains a cyclopropyl group and a ketone group, similar to the butanone backbone of this compound.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a methylamino group on a butanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
4-cyclopropyl-1-(methylamino)butan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(10)5-4-7-2-3-7/h7,9H,2-6H2,1H3 |
Clé InChI |
NRPFSULOWKYTSP-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)CCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


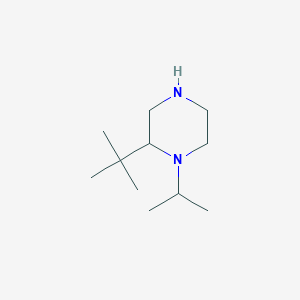

![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
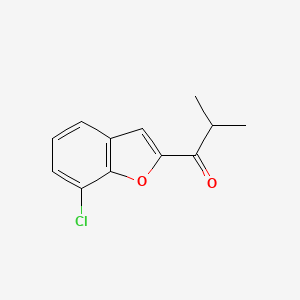

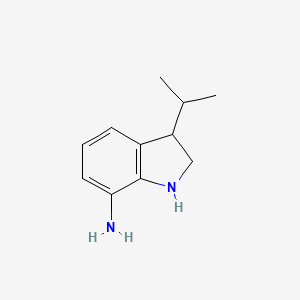
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)

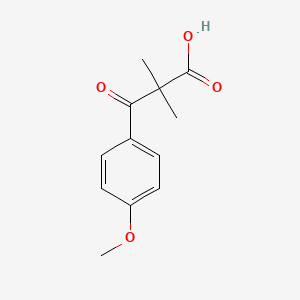
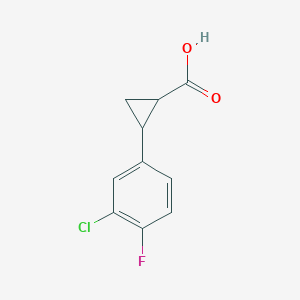
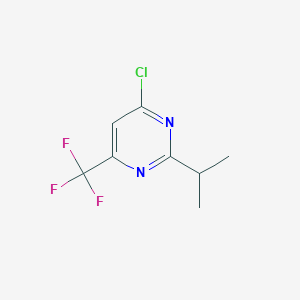
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
